molecular formula C21H25N5OS B2833983 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide CAS No. 896303-15-4

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No. B2833983
CAS RN: 896303-15-4
M. Wt: 395.53
InChI Key: AGOLKTRNEYFVQV-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Applications

  • A study focused on the synthesis of classical and nonclassical antifolates, including derivatives that could act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. These compounds were evaluated for their antitumor activities, showing significant potential against several tumor cell lines in culture (Gangjee et al., 2007).
  • Another research explored the design, synthesis, and evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains for their in vitro antitumor activity against various cell lines. This study contributes to the understanding of structure-activity relationships in the development of new antitumor agents (Hu et al., 2008).

Antimicrobial and Antiexudative Activities

  • Research into pyrolin derivatives, including compounds structurally related to the specified chemical, investigated their synthesis and physical, chemical, and biological properties. The study aimed at expanding the spectrum of biological activity for these compounds, with findings indicating significant antiexudative properties in animal models, suggesting potential applications in reducing inflammation (Chalenko et al., 2019).

Structural and Biological Characterization

  • Investigations on the crystal structures of related acetamide derivatives provided insights into their molecular conformation, which is crucial for understanding their biological interactions and activities. Such structural elucidations support the rational design of more effective therapeutic agents (Subasri et al., 2017).

Synthesis and Evaluation of Heterocyclic Compounds

  • The synthesis and insecticidal assessment of heterocyclic compounds incorporating a thiadiazole moiety demonstrated the potential of these molecules against agricultural pests. This research highlights the versatility of such compounds in developing new insecticides (Fadda et al., 2017).

Drug Delivery Applications

  • A study on the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery applications showcased the potential of sophisticated chemical engineering in enhancing the solubility and efficacy of hydrophobic drugs. This approach could significantly impact the formulation of therapeutic agents with poor water solubility (Mattsson et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are the Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.

Mode of Action

The compound interacts with its targets by binding to the active sites of the Enoyl-ACP Reductase and DHFR enzymes . This binding inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the cells.

Biochemical Pathways

The affected pathways include the fatty acid synthesis pathway and the folate metabolism pathway . Inhibition of Enoyl-ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential components of the cell membrane. On the other hand, inhibition of DHFR disrupts the folate metabolism pathway, affecting DNA synthesis and cell division.

Result of Action

The molecular and cellular effects of the compound’s action include disruption of cell membrane integrity and inhibition of cell division due to the disruption of DNA synthesis . This leads to the death of the cells, exhibiting the compound’s potential antibacterial and antitubercular properties .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. It’s important to note that these factors should be carefully controlled during the compound’s storage and administration to ensure its effectiveness .

properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c27-20(22-18-11-5-2-6-12-18)16-28-21-24-23-19(15-17-9-3-1-4-10-17)26(21)25-13-7-8-14-25/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOLKTRNEYFVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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